

A Comprehensive Technical Guide to (S)-3-(1-Aminoethyl)phenol

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Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

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Introduction

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Rivastigmine. Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.^[1] The specific stereochemistry of the (S)-enantiomer is crucial for the biological activity of the final drug product. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of **(S)-3-(1-Aminoethyl)phenol**.

Chemical and Physical Properties

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a white to light brown crystalline powder.^[1] A comprehensive summary of its properties is presented in the table below.

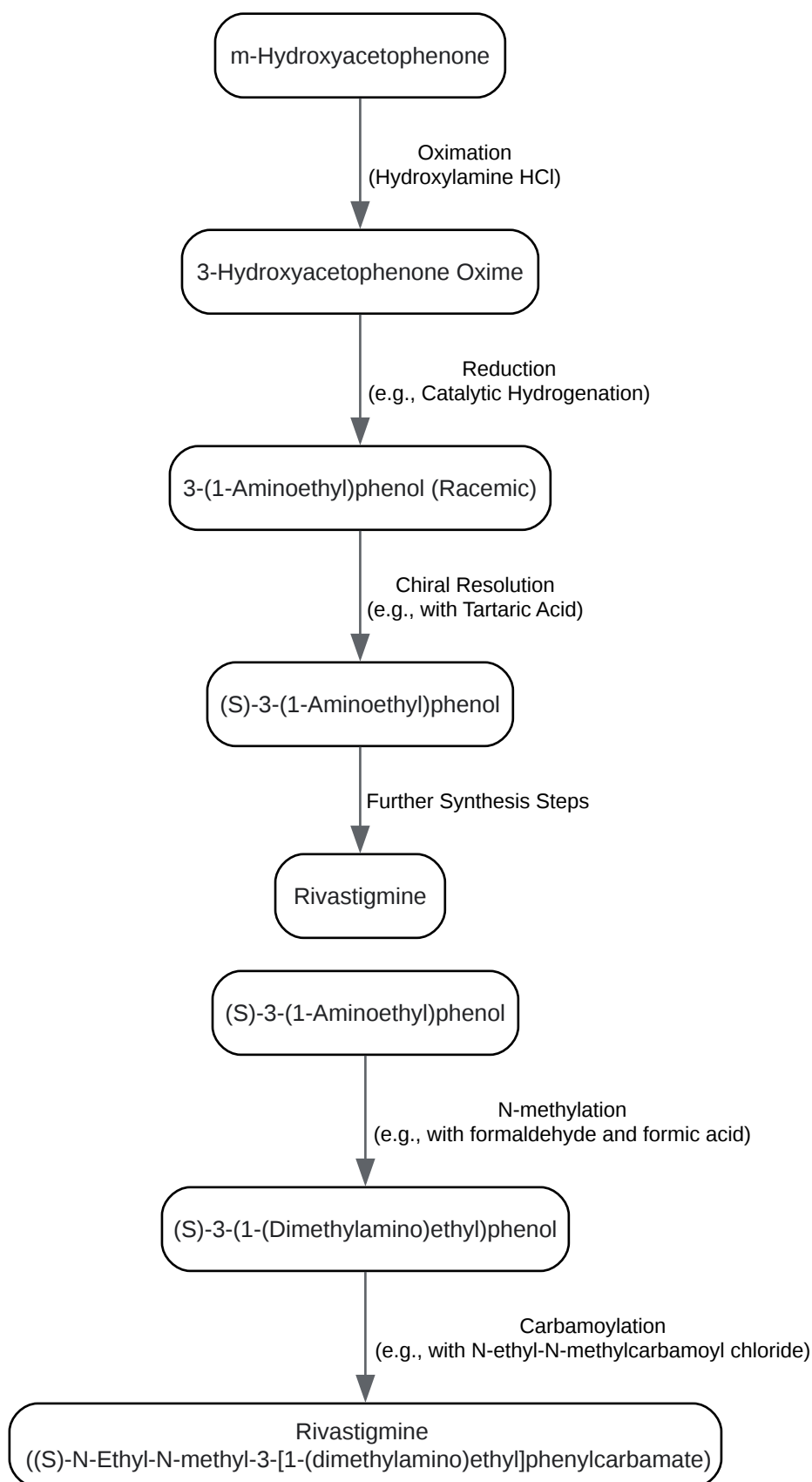
Property	Value	Source
CAS Number	123982-81-0	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1][2]
Molecular Weight	137.18 g/mol	[2]
Appearance	White or light brown crystalline powder	[1]
Boiling Point	266.3 °C at 760 mmHg	[1]
Density	1.096 g/cm ³	[1]
Flash Point	114.9 °C	[1]
Purity	≥ 97%	[1]
Storage	Store at 2-8°C, protected from light and moisture.	

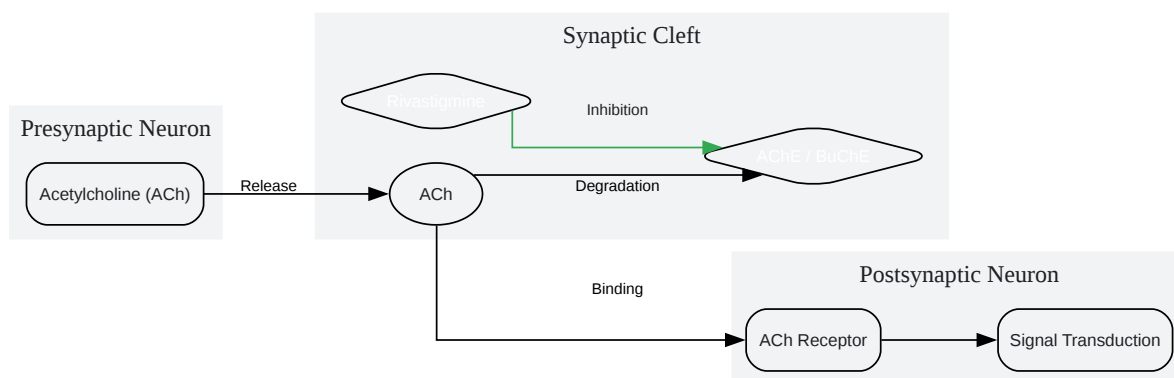
Synthesis and Experimental Protocols

The synthesis of **(S)-3-(1-Aminoethyl)phenol** is a critical step in the production of Rivastigmine. Several synthetic routes have been developed, often starting from m-hydroxyacetophenone.

General Synthetic Pathway

A common synthetic approach involves the oximation of m-hydroxyacetophenone followed by a reduction to yield 3-(1-aminoethyl)phenol. The racemic mixture is then resolved to isolate the desired (S)-enantiomer.





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References

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- 2. (S)-3-(1-Aminoethyl)phenol | C₈H₁₁NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
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